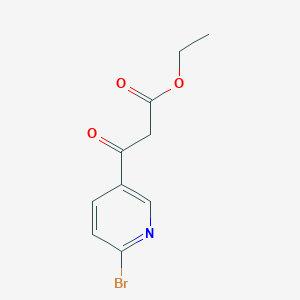

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

説明

特性

IUPAC Name |

ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYNIFKREWJHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647091 | |

| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-37-2 | |

| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, a heterocyclic β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. Despite the absence of a readily available CAS number in common chemical databases, this document elucidates the probable synthetic pathways, predicted physicochemical properties, and prospective applications of this specific isomer. By drawing on established principles of organic synthesis and making well-reasoned comparisons with structurally related, characterized analogs, this guide aims to equip researchers with the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this compound in drug discovery and development pipelines.

Introduction and Strategic Importance

Heterocyclic scaffolds are cornerstones in the architecture of a vast array of pharmaceuticals. Among these, the pyridine ring system is particularly prominent due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a bromine atom and a β-keto ester functionality onto the pyridine core, as in Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, creates a molecule with multiple reactive handles. This trifunctional scaffold is a versatile building block for the synthesis of more complex molecular entities. The bromo-substituent serves as a key site for cross-coupling reactions, while the β-keto ester moiety allows for a wide range of chemical transformations, including the formation of various heterocyclic rings. These features make the title compound a valuable intermediate for generating libraries of novel compounds for biological screening.

Synthesis and Mechanistic Insights

While a specific documented synthesis for Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is not prevalent in the literature, its synthesis can be reliably predicted based on the well-established Claisen condensation reaction.[1][2][3] This reaction is a fundamental carbon-carbon bond-forming process that occurs between two esters in the presence of a strong base.[4]

Proposed Synthetic Pathway: The Claisen Condensation

The most probable synthetic route involves the condensation of ethyl 6-bromonicotinate with ethyl acetate using a strong base, such as sodium ethoxide.

Reaction Scheme:

Figure 1: Proposed synthesis of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate via Claisen condensation.

Step-by-Step Mechanistic Breakdown

-

Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.

-

Nucleophilic Acyl Substitution: The ethyl acetate enolate then attacks the electrophilic carbonyl carbon of ethyl 6-bromonicotinate. This results in a tetrahedral intermediate.

-

Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-keto ester product.

-

Deprotonation and Acidification: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide base. This drives the reaction to completion. A final acidic workup is necessary to protonate the resulting enolate and yield the neutral β-keto ester.

Experimental Protocol (Predictive)

This protocol is a generalized procedure based on standard Claisen condensations and should be optimized for this specific substrate.

Materials:

-

Ethyl 6-bromonicotinate

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetate (5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux and add ethyl 6-bromonicotinate (1.0 equivalent) dropwise over 30 minutes.

-

Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 4-5.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Characterization (Predicted)

The exact physicochemical properties of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate are not documented. However, we can infer its likely characteristics based on its structure and data from similar compounds.

| Property | Predicted Value / Characteristic | Basis of Prediction |

| Molecular Formula | C₁₀H₁₀BrNO₃ | From structure |

| Molecular Weight | 272.10 g/mol | From structure |

| Appearance | Likely a white to off-white solid or a viscous oil | General appearance of similar organic compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | Polarity of the molecule |

| Melting Point | Expected to be in the range of 50-100 °C | Comparison with isomers and related structures |

Spectroscopic Characterization (Anticipated Data)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), a singlet for the methylene protons between the carbonyl groups (around 3.5-3.8 ppm), and distinct signals for the three protons on the pyridine ring in the aromatic region (typically between 7.0 and 9.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the two carbonyl carbons (in the range of 160-200 ppm), the carbons of the pyridine ring, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1650-1750 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery and Development

β-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The presence of the 6-bromopyridine moiety further enhances the utility of this compound in medicinal chemistry.

Scaffold for Heterocycle Synthesis

The β-keto ester functionality is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, such as pyrazoles, isoxazoles, pyrimidines, and pyridones. These ring systems are prevalent in many approved drugs.

Figure 2: Synthetic utility of the β-keto ester for heterocycle formation.

Substrate for Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is not available, general precautions for handling halogenated organic compounds and β-keto esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate represents a strategically important, albeit not widely commercialized, building block for organic synthesis and drug discovery. This guide has outlined a robust and predictable synthetic approach via the Claisen condensation and has provided an informed projection of its physicochemical and spectroscopic properties. The dual reactivity of the β-keto ester and the bromo-pyridine functionalities makes this compound a versatile platform for the generation of diverse molecular architectures. Researchers and drug development professionals can leverage the insights provided herein to synthesize, characterize, and effectively utilize this compound in their quest for novel therapeutic agents.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. Ethyl 3-bromopropionate. Retrieved from [Link]

-

LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

- Jain, A., & Sharma, S. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10833-10852.

-

ResearchGate. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

-

Chemistry Stack Exchange. (2020). Product of the reaction of ethyl acetoacetate with alkaline benzoyl chloride followed by addition of ammonium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2023). Development of a Practical Synthetic Method for Clinical Candidate 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy} phenyl)propanoic acid (P218) and Its Hydroxylated Metabolites. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

YouTube. (2022). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Retrieved from [Link]

-

PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Retrieved from [Link]

-

MDPI. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp.. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]

-

PubMed. (2001). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Retrieved from [Link]

-

YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

mVOC. (n.d.). Ethyl Propanoate. Retrieved from [Link]

-

YouTube. (2017). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|. Retrieved from [Link]

- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

MDPI. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp.. Retrieved from [Link]

-

ResearchGate. (2023). FT-IR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]

-

WordPress.com. (2024). synthetic applications of Ethyl Acetoacetate. Retrieved from [Link]

-

ScienceDirect. (2024). Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. Retrieved from [Link]

-

Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

-

ResearchGate. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp.. Retrieved from [Link]

-

IS NIR Spectra. (n.d.). Retrieved from [Link]

-

PubChem. Ethyl 3,3-diethoxypropionate. Retrieved from [Link]

-

PubChem. Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate molecular structure

An In-depth Technical Guide to the Molecular Structure and Analysis of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate

Executive Summary

This technical guide provides a comprehensive examination of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridyl β-keto ester, this molecule combines two highly versatile chemical moieties: a bromopyridine ring, which is a key substrate for cross-coupling reactions, and a β-keto ester functionality, a classic building block for the synthesis of more complex architectures. This document delves into the nuanced structural features of the molecule, most notably its keto-enol tautomerism. It provides a robust theoretical framework and practical protocols for its synthesis via Claisen condensation, its purification, and its comprehensive structural elucidation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, the guide explores the compound's chemical reactivity, highlighting its potential as a pivotal intermediate for the development of novel pharmaceuticals and functional materials.

Introduction

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a bifunctional organic molecule that belongs to the class of β-keto esters. Its structure is characterized by a central 3-oxopropanoate chain linked to a 6-bromopyridin-3-yl group. The pyridine nucleus is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1] The incorporation of a bromine atom onto this ring provides a chemically versatile handle for introducing further molecular complexity through a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[2]

Concurrently, the β-keto ester moiety is a cornerstone of synthetic organic chemistry, renowned for the acidity of its α-protons and its capacity to act as a precursor in the synthesis of diverse heterocyclic systems, such as pyrazolones, which have extensive applications in the pharmaceutical industry.[3] The dual reactivity inherent in Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate makes it a highly valuable building block for drug discovery programs and the synthesis of functional organic materials. This guide serves as a detailed resource for professionals seeking to synthesize, characterize, and utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

Core Structural Features

The molecular architecture of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is an assembly of three distinct functional components:

-

6-Bromopyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom, with a bromine atom at the 6-position. This group is the primary determinant of the molecule's aromatic character and serves as a key site for synthetic modification.

-

β-Dicarbonyl System: A ketone group at the β-position relative to an ester carbonyl. This arrangement is responsible for the molecule's most significant structural characteristic: keto-enol tautomerism.

-

Ethyl Ester Group: A standard ethyl ester (–COOCH₂CH₃) that provides a site for potential hydrolysis or transesterification.

Keto-Enol Tautomerism

A critical aspect of the molecular structure of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[4] The α-hydrogen, located on the carbon between the two carbonyl groups, is sufficiently acidic to be removed, allowing for the formation of a resonance-stabilized enolate, which can then be protonated on the oxygen to yield the enol tautomer. This enol form is further stabilized by the formation of an intramolecular hydrogen bond and conjugation within the newly formed π-system.[4]

The position of this equilibrium is highly dependent on environmental factors such as solvent polarity and temperature. Spectroscopic methods, particularly NMR, are exceptionally well-suited for observing and quantifying the ratio of these two forms in solution.

Physicochemical Properties

While experimental data for this specific isomer is not widely published, the fundamental properties can be reliably established based on its chemical formula and data from its close positional isomers.

| Property | Value | Source |

| IUPAC Name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | - |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [5] |

| Molecular Weight | 272.10 g/mol | [5] |

| CAS Number | Not assigned (Isomer CAS: 916791-38-3) | [5] |

| Predicted XlogP | ~1.9 | [6] |

| Appearance | Expected to be a liquid or low-melting solid | - |

Synthesis and Purification

Retrosynthetic Analysis and Mechanistic Rationale

The most direct and efficient synthetic route to Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is the crossed Claisen condensation .[7] This reaction involves the base-mediated condensation of an ester with an enolizable ester. In this case, the logical precursors are Ethyl 6-bromonicotinate (the acylating agent) and Ethyl acetate (the nucleophilic enolate source).

The mechanism is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically an alkoxide. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 6-bromonicotinate. Subsequent elimination of the ethoxide leaving group yields the final β-keto ester product. A crucial experimental consideration is the choice of base; the alkoxide of the base must match the alkoxy group of the reacting ester (i.e., sodium ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products.[8]

Detailed Experimental Protocol: Synthesis via Claisen Condensation

Disclaimer: This protocol is a representative procedure and should be adapted and performed with all appropriate safety precautions by qualified personnel.

Materials:

-

Ethyl 6-bromonicotinate (1.0 eq)

-

Ethyl acetate (3.0 eq, serves as reactant and solvent)

-

Sodium ethoxide (NaOEt) (1.5 eq)

-

Anhydrous Ethanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.5 eq) and suspend it in anhydrous THF.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of Ethyl 6-bromonicotinate (1.0 eq) in an excess of dry ethyl acetate (3.0 eq).

-

Reaction: Add the solution of the esters dropwise to the cooled base suspension over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 4-5).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural characterization.

Overview of Analytical Techniques

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon-hydrogen framework and allows for the observation of tautomers.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for observing the dicarbonyl system. The presence of both keto and enol forms will result in a complex spectrum with characteristic absorption bands.[4]

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | Keto & Enol | ~1740-1750 | Strong |

| C=O Stretch (Ketone) | Keto | ~1715-1725 | Strong |

| C=C Stretch (Alkene) | Enol | ~1640-1660 | Medium |

| O-H Stretch (H-bonded) | Enol | ~2500-3200 | Broad |

| C-Br Stretch | Keto & Enol | ~550-650 | Medium |

| C-H Stretch (Aromatic) | Keto & Enol | >3000 | Medium |

| C-H Stretch (Aliphatic) | Keto & Enol | <3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of this molecule, as it can distinguish between the keto and enol tautomers.

-

¹H NMR:

-

Pyridine Protons (3H): Three distinct signals in the aromatic region (~7.5-9.0 ppm), with coupling patterns characteristic of a 2,3,5-trisubstituted pyridine ring.

-

Enolic Proton (if present, ~1H): A very broad singlet far downfield (~12-13 ppm), characteristic of the intramolecularly hydrogen-bonded proton.[4]

-

Vinyl Proton (enol form, ~1H): A singlet around ~5.5-6.0 ppm.

-

α-Methylene Protons (keto form, 2H): A sharp singlet around ~3.8-4.2 ppm.

-

Ethyl Group (3H + 2H): A quartet (~4.1-4.3 ppm, -OCH₂-) and a triplet (~1.2-1.4 ppm, -CH₃), integrating to 2H and 3H respectively. The ratio of the integrals for the enol vinyl proton versus the keto α-methylene protons can be used to determine the tautomeric ratio.

-

-

¹³C NMR:

-

Carbonyl Carbons (2C): Two signals in the downfield region. Ester C=O (~165-175 ppm) and Ketone C=O (~190-205 ppm).

-

Pyridine Carbons (5C): Five distinct signals in the aromatic region (~120-155 ppm), including the carbon bearing the bromine atom (C-Br).

-

Enolic Carbons (enol form, 2C): Signals for the C=C bond will appear in the ~90-160 ppm range.

-

α-Methylene Carbon (keto form, 1C): A signal around ~45-55 ppm.

-

Ethyl Group Carbons (2C): Signals for -OCH₂- (~60-65 ppm) and -CH₃ (~14 ppm).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an M⁺ peak and an M+2 peak of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Fragmentation Patterns: The fragmentation is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which are characteristic of esters and ketones.[9][10]

Analytical Characterization Workflow

Caption: Synthetic pathways enabled by the molecule's distinct reactive centers.

Conclusion

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a synthetically valuable molecule whose structure is defined by the interplay between a reactive bromopyridine ring and a versatile β-keto ester system. Its most notable structural feature is the keto-enol tautomerism, which can be readily characterized by standard spectroscopic methods. The logical and well-established Claisen condensation provides an effective route for its synthesis. The orthogonal reactivity of its two main functional groups makes this compound an important and powerful intermediate for the construction of complex molecules, particularly in the fields of drug discovery and materials science, where the pyridine scaffold is of paramount importance.

References

-

PubChem. Ethyl 3-bromopropionate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ethyl 3-bromopropionate. Wikimedia Foundation. [Link]

-

Maddila, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

-

PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Chemsrc. ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate. [Link]

-

PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

Al-Zahrani, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

PubChemLite. Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3). [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

ResearchGate. Mass Spectra of β-Keto Esters. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

-

ResearchGate. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

-

YouTube. Claisen Condensation and ß-Keto Esters. [Link]

-

ResearchGate. (PDF) Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles. [Link]

-

Wikipedia. 2-Bromopyridine. Wikimedia Foundation. [Link]

-

National Institutes of Health (NIH). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]

- Google Patents.

-

PubChem. Ethyl bromopyruvate. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 916791-38-3|Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 6. PubChemLite - Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate (C10H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Physical and chemical properties of Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Applications

Introduction

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a specialized organic compound that belongs to the class of β-keto esters. Its structure is characterized by a central keto-ester functionality, which is attached to a 6-bromopyridine ring. This unique combination of functional groups—an electrophilic bromine atom on an aromatic ring, a nucleophilic α-carbon, a ketone, and an ester—renders it a highly versatile and valuable building block in synthetic organic chemistry.

For researchers in drug development, such scaffolds are of significant interest. The pyridine ring is a common motif in pharmaceuticals, and the presence of a bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. The β-keto ester moiety allows for a wide array of chemical transformations, including alkylation, acylation, and the synthesis of various heterocyclic systems.[1][2] This guide provides a comprehensive overview of the known and predicted properties of this compound, plausible synthetic routes, its chemical reactivity, and its potential applications in the field of medicinal chemistry.

Physicochemical Properties

While specific experimental data for Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is not widely published, its core physicochemical properties can be reliably predicted based on its structure and data from close structural analogs. The properties of its isomer, Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate, provide a strong basis for these estimations.

Data Presentation: Core Properties

| Property | Value (Predicted/Calculated) | Basis of Estimation |

| Molecular Formula | C₁₀H₁₀BrNO₃ | Calculated from structure |

| Molecular Weight | 272.10 g/mol | Calculated from structure |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogs like Ethyl 3-bromopropionate[3][4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols) and sparingly soluble in water. | Based on the properties of esters and halogenated aromatic compounds[3] |

| Boiling Point | High; likely >200 °C at atmospheric pressure, distillable under vacuum. | General property of β-keto esters with similar molecular weight. |

| Density | >1.3 g/mL | Estimated based on the presence of bromine and the density of analogs.[3] |

Chemical Structure and Spectroscopic Profile

Understanding the spectroscopic signature of a compound is critical for its identification and characterization during synthesis and analysis.

Chemical Structure Diagram

Caption: 2D Structure of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and quartet pattern for the ethyl group (~1.3 ppm and ~4.2 ppm, respectively), a singlet for the acidic α-methylene protons (~3.5-4.0 ppm), and three distinct signals in the aromatic region for the pyridine ring protons (~7.5-8.8 ppm).

-

¹³C NMR: The carbon spectrum should reveal ten unique carbon signals. Key signals would include two carbonyl carbons (one for the ketone ~190-200 ppm and one for the ester ~165-175 ppm), signals for the ethyl group carbons (~14 ppm and ~61 ppm), a methylene carbon (~45 ppm), and five signals for the pyridine ring carbons, including the carbon attached to bromine at a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The ketone carbonyl will appear around 1715-1735 cm⁻¹, while the ester carbonyl will appear at a slightly higher frequency, around 1735-1750 cm⁻¹. Additional peaks corresponding to C-H, C-N, C-O, and C-Br bonds will also be present.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-45 Da) and other characteristic cleavages around the keto-ester moiety.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway: Claisen Condensation

A robust and logical method for synthesizing this β-keto ester is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl acetate can be condensed with an ester of 6-bromonicotinic acid, such as methyl 6-bromonicotinate.

Rationale for Method Selection: The Claisen condensation is a classic and reliable method for forming the C-C bond required to construct the β-keto ester framework. Using a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered base like lithium diisopropylamide (LDA) is crucial to deprotonate the α-carbon of ethyl acetate to form the reactive enolate. Sodium ethoxide is also a common choice, though it can lead to equilibrium-driven reactions.

Caption: Proposed synthesis via Claisen condensation.

Detailed Experimental Protocol:

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Enolate Formation: Slowly add ethyl acetate (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Condensation: Re-cool the mixture to 0 °C and add a solution of methyl 6-bromonicotinate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The compound's multiple functional groups create several centers of reactivity:

-

The α-Methylene Group: The protons on the carbon between the two carbonyls are acidic (pKa ≈ 11 in DMSO) and can be easily removed by a base (e.g., NaOEt, K₂CO₃). The resulting enolate is a soft nucleophile that can undergo alkylation or acylation, providing a straightforward way to introduce substituents at this position.[1][6]

-

The Bromopyridine Ring: The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for metal-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, or vinyl groups, making it a powerful tool for library synthesis in drug discovery.[7]

-

The Carbonyl Groups: Both the ketone and ester carbonyls can react with nucleophiles. The ester can undergo hydrolysis to form the corresponding β-keto acid, which is often unstable and can readily decarboxylate upon heating to yield a methyl ketone.[1] The ketone can be reduced or undergo reactions like reductive amination.

Potential Applications in Drug Development

The structural motifs present in Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate are highly relevant to modern medicinal chemistry.

-

Scaffold for Library Synthesis: Due to its multiple, orthogonally reactive sites, this compound is an ideal starting point for creating diverse chemical libraries. One could first perform a cross-coupling reaction at the bromine position and then modify the β-keto ester moiety, or vice versa, to rapidly generate a wide range of analogs for screening.

-

Fragment-Based Drug Discovery (FBDD): The bromopyridine portion can be considered a "fragment" that could bind to a target protein. The keto-ester "linker" can then be elaborated to grow the fragment into a more potent lead compound, with the bromine atom serving as the key vector for this growth.[8]

-

Synthesis of Heterocycles: β-keto esters are classic precursors for synthesizing a variety of five- and six-membered heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in many approved drugs.[9]

Safety and Handling

GHS Hazard Classification (Predicted): Based on its structural isomer, the following hazards are anticipated:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Avoid inhalation of vapors and contact with skin and eyes.[12]

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Conclusion

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. While detailed experimental characterization is not yet prevalent in public literature, its properties and reactivity can be confidently predicted from fundamental chemical principles and analysis of its analogs. Its true value lies in its versatility as a scaffold, offering multiple reaction sites for the efficient construction of complex molecules. For researchers engaged in drug discovery and the development of novel chemical entities, this compound represents a powerful and promising tool for exploring new chemical space.

References

- PubChem. Ethyl 3-bromopropionate. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- ChemicalBook. Ethyl 3-bromopropionate. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854151.htm]

- BLDpharm. Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate. [URL: https://www.bldpharm.com/products/916791-38-3.html]

- Sigma-Aldrich. Ethyl 3-bromopropionate. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/128163]

- PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- Chemsrc. ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate. [URL: https://www.chemsrc.com/en/cas/1567366-22-6_1207869.html]

- PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- Thermo Fisher Scientific. Safety Data Sheet for 5-Bromo-2-pyrazinamine. [URL: https://www.fishersci.com/sdsitems/SDS_24418.pdf]

- Organic Chemistry Portal. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). [URL: https://www.organic-chemistry.org/abstracts/lit2/227.shtm]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. [URL: https://patents.google.

- PubMed. Drug discovery through biophysical techniques: Methods and applications. [URL: https://pubmed.ncbi.nlm.nih.gov/38714571/]

- ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. [URL: https://www.researchgate.

- ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [URL: https://www.researchgate.

- Merck Millipore. Safety Data Sheet. [URL: https://www.merckmillipore.com/GB/en/sds/MDL/en/8.01667.1000]

- Organic Syntheses. ethyl 3,3-diethoxypropanoate. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0135]

- ResearchGate. Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues. [URL: https://www.researchgate.

- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [URL: https://aklectures.

- YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. [URL: https://www.youtube.

- SynZeal. Safety Data Sheet. [URL: https://www.synzeal.

- PubMed Central. Fragment-to-Lead Medicinal Chemistry Publications in 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8688771/]

- Wikipedia. Ethyl 3-bromopropionate. [URL: https://en.wikipedia.

- TLC Pharmaceutical Standards. Safety Data Sheet. [URL: https://www.tlcstandards.com/pro_pdf/Cetrimonium%20Bromide-D5-MSDS.pdf]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [URL: https://patents.google.

- MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [URL: https://www.mdpi.com/1420-3049/28/19/6763]

- PubMed Central. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7898863/]

- ResearchGate. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles. [URL: https://www.researchgate.net/publication/23163155_Studies_with_b-Oxoalkanonitriles_Simple_Novel_Synthesis_of_3-26-Diaryl-4-_pyridyl-3-oxopropanenitriles]

- PubMed Central. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7502172/]

- ORGANIC CHEMISTRY SELECT. IR spectroscopy of ethyl acetoacetate. [URL: https://orgspectroscopyint.blogspot.

- Simson Pharma Limited. ethyl 3-oxopropanoate. [URL: https://www.simsonpharma.

- ResearchGate. Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. [URL: https://www.researchgate.net/publication/318995669_Improved_Synthesis_and_Crystallographic_Analysis_of_E-Ethyl_2-Hydroxyimino-3-4-methoxyphenyl-3-oxopropanoate_and_erythro-N-Acetyl-b-4-methoxyphenylserine_Ethyl_Ester]

Sources

- 1. aklectures.com [aklectures.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 4. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. synzeal.com [synzeal.com]

- 12. tlcstandards.com [tlcstandards.com]

1H NMR spectrum of Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a multifaceted molecule of interest in synthetic and medicinal chemistry. As a β-ketoester derivative featuring a substituted pyridine ring, its structural elucidation is paramount for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful technique for this purpose, offering detailed insights into the molecule's electronic and stereochemical landscape. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by authoritative data. We will delve into the intricacies of its spectral features, including the pivotal role of keto-enol tautomerism, and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Analysis and the Duality of Keto-Enol Tautomerism

A salient feature of β-dicarbonyl compounds, including Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, is their existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol forms.[1][2][3] This equilibrium is often slow on the NMR timescale at room temperature, allowing for the simultaneous observation of signals from both distinct chemical species in the ¹H NMR spectrum.[2][4] The relative populations of the keto and enol forms can be influenced by factors such as solvent polarity and temperature.[1][3]

The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, which significantly influences the chemical shifts of the involved protons.[1] A thorough interpretation of the spectrum, therefore, necessitates a separate analysis of the signals corresponding to each tautomer.

Figure 1: Keto-Enol Tautomerism.

Predicted ¹H NMR Spectral Data

The following is a detailed prediction of the ¹H NMR spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, with distinct assignments for both the keto and enol tautomers. These predictions are based on established chemical shift ranges for analogous functional groups and the electronic effects of the substituents.[5][6][7]

Keto Tautomer: Detailed Signal Analysis

The keto form presents a more straightforward spectrum, characterized by distinct signals for the ethyl ester, the active methylene group, and the substituted pyridine ring.

-

Ethyl Group (H-g, H-h): This moiety will exhibit a classic quartet-triplet pattern. The methylene protons (H-g) are adjacent to an oxygen atom, shifting them downfield to approximately 4.2 ppm. They are split into a quartet by the three neighboring methyl protons (H-h). The methyl protons (H-h) will appear further upfield, around 1.3 ppm, as a triplet due to coupling with the two methylene protons.[8][9] The typical coupling constant (³J) for ethyl groups is around 7 Hz.[10][11]

-

Active Methylene Protons (H-f): These protons are situated between two electron-withdrawing carbonyl groups, leading to significant deshielding. Their signal is expected to be a singlet appearing in the range of 3.5-4.0 ppm.[4][8]

-

Pyridyl Protons (H-a, H-c, H-d): The pyridine ring protons are in an aromatic environment, and their chemical shifts are influenced by the bromine atom and the acyl group.

-

H-a: This proton is ortho to the nitrogen and meta to the acyl group, and is expected to be the most downfield of the pyridyl protons, likely appearing around 9.1 ppm as a doublet.

-

H-c: This proton is ortho to the acyl group and meta to both the nitrogen and the bromine atom. The electron-withdrawing nature of the acyl group will shift it downfield, likely in the 8.2-8.4 ppm range, appearing as a doublet of doublets.

-

H-d: This proton is ortho to the bromine atom and meta to the acyl group. It is expected to appear around 7.8 ppm as a doublet.

-

Enol Tautomer: Detailed Signal Analysis

The enol form introduces a vinyl proton and a hydroxyl proton, while the active methylene signal is absent.

-

Ethyl Group (H-g', H-h'): The chemical shifts and splitting patterns will be very similar to those in the keto form, with a quartet around 4.2 ppm and a triplet around 1.3 ppm.

-

Vinyl Proton (H-f'): The proton on the carbon-carbon double bond of the enol will appear in the vinylic region, typically between 5.0 and 6.0 ppm, as a singlet.[4]

-

Enolic Hydroxyl Proton (H-e'): This proton is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This results in significant deshielding, causing its signal to appear far downfield, often in the 12.0-13.0 ppm range, as a broad singlet.[4]

-

Pyridyl Protons (H-a', H-c', H-d'): The chemical shifts of the pyridyl protons in the enol form will be similar to those in the keto form, as the electronic environment of the pyridine ring is not drastically altered. Minor shifts may be observed due to the change in conjugation.

Data Summary Table

| Proton Label | Tautomer | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a / H-a' | Keto / Enol | ~ 9.1 | Doublet (d) | ~ 2.0 | 1H |

| H-c / H-c' | Keto / Enol | ~ 8.3 | Doublet of Doublets (dd) | ~ 8.0, 2.0 | 1H |

| H-d / H-d' | Keto / Enol | ~ 7.8 | Doublet (d) | ~ 8.0 | 1H |

| H-f | Keto | 3.5 - 4.0 | Singlet (s) | - | 2H |

| H-g / H-g' | Keto / Enol | ~ 4.2 | Quartet (q) | ~ 7.0 | 2H |

| H-h / H-h' | Keto / Enol | ~ 1.3 | Triplet (t) | ~ 7.0 | 3H |

| H-f' | Enol | 5.0 - 6.0 | Singlet (s) | - | 1H |

| H-e' | Enol | 12.0 - 13.0 | Broad Singlet (br s) | - | 1H |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for adequate signal-to-noise ratio)

-

-

For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

-

Figure 2: ¹H NMR Acquisition Workflow.

Conclusion

The ¹H NMR spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a rich source of structural information, uniquely characterized by the presence of both keto and enol tautomers. A careful analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all proton signals, confirming the molecular structure. The provided experimental protocol serves as a robust guideline for obtaining high-quality spectral data, which is indispensable for researchers in organic synthesis and drug development.

References

-

Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]

- Cook, A. G., & Feltman, P. M. (2007). An NMR Study of Keto-Enol Tautomerism.

-

University College London. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

- Lvov, A. G., et al. (2020). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry A, 124(2), 604-609.

-

Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). [Link]

- Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299.

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... [Link]

-

ATB. (n.d.). 3-acetylpyridine. [Link]

- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1554.

-

Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

The Organic Chemistry Tutor. (2017, January 17). NMR Groups and Integrations: Methyl Ethyl and Diethyl Ketone [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations.... [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. [Link]

- Prakash, S. M., et al. (2012). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Journal of Molecular Structure, 1012, 126-132.

-

OCER. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. [Link]

-

Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive analysis and expert interpretation of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate. In the absence of published experimental data, this document serves as a foundational reference for researchers, offering a detailed, theoretically-grounded prediction of chemical shifts. The analysis is built upon established principles of NMR spectroscopy, including the effects of electronegativity, hybridization, and resonance, supported by empirical data from analogous molecular fragments. Special consideration is given to the keto-enol tautomerism inherent to the β-ketoester moiety, a critical factor influencing the compound's spectral characteristics. This guide is intended to aid in the structural verification, purity assessment, and methodological development for the synthesis and analysis of this and related compounds in drug discovery and development.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. ¹³C NMR, in particular, allows for the direct observation of the carbon backbone of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it possible to count the number of non-equivalent carbons and infer the connectivity and functional groups present.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local chemical environment, influenced by factors such as hybridization, shielding from nearby electrons, and the inductive effects of neighboring electronegative atoms.[3]

Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate is a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure combines a brominated pyridine ring, an ethyl ester, and a β-ketoester functionality. A thorough understanding of its ¹³C NMR spectrum is crucial for confirming its identity and purity after synthesis. This guide provides a detailed, predictive analysis of the spectrum, designed to serve as an expert reference for researchers in the field.

Molecular Structure and Predicted Tautomerism

The primary structure of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate presents ten unique carbon environments. However, the β-ketoester functional group introduces the phenomenon of keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between the ketone form and the enol form.[4] This equilibrium is highly dependent on factors such as solvent polarity and temperature.[4] Consequently, a ¹³C NMR spectrum will likely show two distinct sets of signals corresponding to the carbons involved in this equilibrium (C2, C3, C4), with the relative intensity of the peaks reflecting the keto-to-enol ratio in the chosen solvent.

Caption: Standard workflow for ¹³C NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple solvent signal (a triplet at ~77.16 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Configuration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the sample.

-

Set the sample temperature, typically 298 K (25 °C).

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems) is appropriate. This decouples protons to ensure each carbon signal appears as a singlet, simplifying the spectrum. [2] * Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all signals, especially the downfield carbonyls, are captured.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, which is important for obtaining more quantitative data, although quaternary carbons will typically show lower intensity.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. This may require several hours of acquisition time.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the solvent peak (e.g., CDCl₃ at 77.16 ppm) to its known value.

-

Conclusion

This guide provides a robust, theoretically-grounded framework for understanding the ¹³C NMR spectrum of Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate. The predicted chemical shifts, detailed interpretation of electronic effects, and discussion of the critical keto-enol tautomerism offer researchers a reliable reference for structural confirmation. The provided experimental protocol outlines a self-validating methodology for acquiring high-quality data. By synthesizing fundamental NMR principles with data from related structures, this whitepaper serves as an authoritative resource for professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

References

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]

-

Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PMC, NIH. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available at: [Link]

-

PubChem. Ethyl benzoylacetate. CID 7170. Available at: [Link]

-

ResearchGate. (2025). Keto-enol tautomerism in beta-ketoesters... Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available at: [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Cheminfo.org. Predict 13C NMR spectra. Available at: [Link]

Sources

- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the FTIR Spectroscopy of Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate. As a molecule of interest in medicinal chemistry and drug development, understanding its structural and vibrational properties is paramount. This document offers a detailed interpretation of its expected FTIR spectrum, grounded in the established principles of vibrational spectroscopy. We will dissect the characteristic absorption bands corresponding to its key functional groups: the bromo-substituted pyridine ring, the β-keto-ester moiety, and the ethyl group. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality FTIR data for this compound, ensuring reproducibility and accuracy in your research.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate is a heterocyclic compound with potential applications in pharmaceutical research. Its chemical structure, featuring a bromopyridine ring linked to a β-keto-ester side chain, presents a unique combination of functional groups that can be effectively characterized using FTIR spectroscopy. This non-destructive technique provides a molecular fingerprint, offering invaluable insights into the presence, bonding, and chemical environment of these functional groups. By analyzing the interaction of infrared radiation with the molecule, we can identify specific vibrational modes, such as stretching and bending of bonds, which are diagnostic of its structure.

The causality behind employing FTIR in the analysis of this molecule lies in its ability to confirm the successful synthesis and purity of the compound. For drug development professionals, verifying the structural integrity of a lead compound is a critical step in the pipeline. Any deviation in the FTIR spectrum could indicate the presence of impurities, starting materials, or side products, which could have significant implications for its biological activity and safety profile.

Predicted FTIR Spectrum and Interpretation

Table 1: Predicted FTIR Absorption Bands and Vibrational Assignments

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H stretching | Aromatic (pyridine ring) |

| 2980-2850 | Medium | C-H stretching | Aliphatic (ethyl group) |

| ~1745 | Strong | C=O stretching | Ester carbonyl |

| ~1720 | Strong | C=O stretching | Ketone carbonyl |

| 1650-1550 | Medium-Weak | C=C and C=N stretching | Pyridine ring |

| 1475-1400 | Medium | C-H bending | Aliphatic (CH₂ and CH₃) |

| 1300-1000 | Strong | C-O stretching | Ester |

| ~1100 | Medium | C-N stretching | Pyridine ring |

| 900-675 | Strong | C-H out-of-plane bending | Aromatic (pyridine ring) |

| 690-515 | Medium-Weak | C-Br stretching | Bromo-aromatic |

Detailed Mechanistic Insights into Vibrational Modes:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of the pyridine ring will give rise to C-H stretching vibrations in this region. These bands are typically of medium to weak intensity.[1]

-

Aliphatic C-H Stretching (2980-2850 cm⁻¹): The ethyl group's methyl (CH₃) and methylene (CH₂) moieties will exhibit characteristic symmetric and asymmetric stretching vibrations in this range.

-

Carbonyl (C=O) Stretching (~1745 cm⁻¹ and ~1720 cm⁻¹): This molecule possesses two carbonyl groups: one from the ester and one from the ketone. The ester C=O stretch is expected at a higher wavenumber (around 1745 cm⁻¹) compared to the ketone C=O stretch (around 1720 cm⁻¹).[2] The electronic environment, including conjugation with the pyridine ring, can influence the precise positions of these strong and sharp absorption bands. For β-keto esters, enolization can occur, which would lead to a broad O-H stretch and a shift of the carbonyl bands.[3]

-

Pyridine Ring Stretching (1650-1550 cm⁻¹): The C=C and C=N stretching vibrations within the pyridine ring typically appear in this region as a series of bands of variable intensity.[4]

-

Aliphatic C-H Bending (1475-1400 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups of the ethyl ester will be observable here.

-

Ester C-O Stretching (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[5] These correspond to the C-O bond between the carbonyl carbon and the oxygen, and the O-C bond of the ethyl group.

-

Pyridine Ring C-N Stretching (~1100 cm⁻¹): The stretching vibration of the C-N bond within the pyridine ring is expected in this region.[4]

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the pyridine ring will determine the exact position of these strong bands, which are highly diagnostic for substituted aromatics.[1]

-

C-Br Stretching (690-515 cm⁻¹): The presence of the bromine atom on the pyridine ring will result in a C-Br stretching vibration in the lower frequency region of the mid-IR spectrum.[1]

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality and reliable FTIR data for Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate, the following self-validating protocol is recommended.

Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the compound. Assuming it is a solid at room temperature, the following methods are suitable:

-

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

The mixture should be homogenous and have a fine, powder-like consistency.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

The transparency of the pellet is a self-validating check for proper sample preparation; an opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

This method requires minimal sample preparation and is often preferred for its simplicity and speed.

-

Instrument Parameters and Data Acquisition

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction if using the ATR method.

Visualizations

Diagram 1: Predicted FTIR Spectrum Workflow

Caption: Workflow for acquiring an FTIR spectrum.